molecular formula C10H13Cl2NO3S B602958 [(3,4-Dichlorophenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine CAS No. 1155620-09-9

[(3,4-Dichlorophenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine

Cat. No.: B602958
CAS No.: 1155620-09-9
M. Wt: 298.19g/mol
InChI Key: ZXKGZHYRZDERBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3,4-Dichlorophenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine is an organic compound with the molecular formula C10H13Cl2NO3S and a molecular weight of 298.19 g/mol. This compound is characterized by the presence of two chlorine atoms attached to the benzene ring, a sulfonamide group, and a hydroxymethyl group attached to a propyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3,4-Dichlorophenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine typically involves the following steps:

    Chlorination: The benzene ring is chlorinated to introduce chlorine atoms at the 3 and 4 positions.

    Sulfonation: The chlorinated benzene is then sulfonated to introduce the sulfonamide group.

    Alkylation: The sulfonamide is alkylated with 1-(hydroxymethyl)propylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-purity reagents, and stringent reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(3,4-Dichlorophenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: 3,4-dichloro-N-[1-(carboxymethyl)propyl]benzenesulfonamide.

    Reduction: 3,4-dichloro-N-[1-(hydroxymethyl)propyl]benzeneamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(3,4-Dichlorophenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of other industrial compounds.

Mechanism of Action

The mechanism of action of [(3,4-Dichlorophenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-dichlorobenzenesulfonamide: Lacks the hydroxymethyl and propyl groups.

    N-[1-(hydroxymethyl)propyl]benzenesulfonamide: Lacks the chlorine atoms on the benzene ring.

    4-chloro-N-[1-(hydroxymethyl)propyl]benzenesulfonamide: Has only one chlorine atom at the 4 position.

Uniqueness

[(3,4-Dichlorophenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of two chlorine atoms enhances its electrophilic properties, while the hydroxymethyl group provides additional sites for chemical modification.

Properties

CAS No.

1155620-09-9

Molecular Formula

C10H13Cl2NO3S

Molecular Weight

298.19g/mol

IUPAC Name

3,4-dichloro-N-(1-hydroxybutan-2-yl)benzenesulfonamide

InChI

InChI=1S/C10H13Cl2NO3S/c1-2-7(6-14)13-17(15,16)8-3-4-9(11)10(12)5-8/h3-5,7,13-14H,2,6H2,1H3

InChI Key

ZXKGZHYRZDERBK-UHFFFAOYSA-N

SMILES

CCC(CO)NS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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